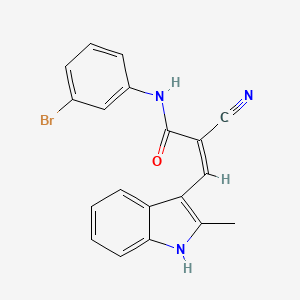
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in 1957 and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline powder that is insoluble in water and has a melting point of 158-160°C.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a lack of energy production, which ultimately causes the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been found to have both acute and chronic effects on aquatic organisms. In acute exposures, it can cause mortality, while chronic exposures can result in growth inhibition, reproductive impairment, and behavioral changes. N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has also been found to have toxic effects on soil microorganisms and earthworms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea is widely used in laboratory experiments to study the effects of herbicides on plants and other organisms. Its advantages include its low cost, availability, and effectiveness against a wide range of weeds. However, its limitations include its potential toxicity to non-target organisms and the environment, as well as its limited effectiveness against some weeds.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea. One area of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the study of the long-term effects of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea on the environment and human health. Additionally, there is a need for more research on the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea and its effects on different plant species and ecosystems. Finally, there is a need for more research on the development of sustainable agricultural practices that minimize the use of herbicides like N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties. It is known to inhibit photosynthesis by blocking the electron transport chain in the chloroplasts of plants. This results in the death of the plant due to the lack of energy production. N-(5-chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)thiourea has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It is also used in non-agricultural settings, such as golf courses, parks, and industrial sites.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2OS/c1-20-13-5-2-8(15)6-12(13)19-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPGZTHZUDTNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B3739321.png)
![4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B3739328.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B3739329.png)
![N'-[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3739330.png)
![2-(4-methoxyphenyl)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3739335.png)


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3739345.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739361.png)
![3-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3739370.png)
![N'-[1-(1-azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B3739371.png)

![2-{2-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3739408.png)
![N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3739422.png)